Cas no 2097857-69-5 (4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine)

4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine 化学的及び物理的性質
名前と識別子
-
- 4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Methanone, (2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)(tetrahydro-3-furanyl)-
- 2097857-69-5
- 3,5-dihydro-2H-1,4-benzoxazepin-4-yl(oxolan-3-yl)methanone
- AKOS032466579
- F6543-4820
- (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone
-
- インチ: 1S/C14H17NO3/c16-14(12-5-7-17-10-12)15-6-8-18-13-4-2-1-3-11(13)9-15/h1-4,12H,5-10H2
- InChIKey: XCHURGWXEGKXNN-UHFFFAOYSA-N
- ほほえんだ: C(N1CC2=CC=CC=C2OCC1)(C1CCOC1)=O
計算された属性
- せいみつぶんしりょう: 247.12084340g/mol
- どういたいしつりょう: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- 密度みつど: 1.217±0.06 g/cm3(Predicted)
- ふってん: 444.7±45.0 °C(Predicted)
- 酸性度係数(pKa): -0.92±0.20(Predicted)
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6543-4820-1mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6543-4820-20μmol |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-50mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6543-4820-15mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-25mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-100mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6543-4820-10μmol |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-3mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-5μmol |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6543-4820-4mg |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2097857-69-5 | 4mg |
$99.0 | 2023-09-08 |
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepineに関する追加情報
Comprehensive Analysis of 4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS No. 2097857-69-5)
The compound 4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS No. 2097857-69-5) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its intricate architecture, combining a benzoxazepine core with an oxolane carbonyl moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) targets, given the growing demand for novel neuroactive compounds in addressing conditions like anxiety, depression, and neurodegenerative diseases.
One of the most searched questions in the context of benzoxazepine derivatives revolves around their structure-activity relationship (SAR). The oxolane-3-carbonyl group in this compound introduces a conformational constraint that may enhance binding affinity to specific biological targets. Recent studies suggest that such modifications can improve metabolic stability and blood-brain barrier penetration—key factors in CNS drug development. This aligns with the current trend of optimizing small molecule therapeutics for better pharmacokinetic profiles.
From a synthetic chemistry perspective, the preparation of 4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves multi-step organic transformations, including amide coupling and cyclization reactions. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in pharmaceutical innovation. Its CAS No. 2097857-69-5 serves as a critical identifier for researchers tracking its development across databases like PubChem and Reaxys.
The rise of computational drug design has further amplified interest in this molecule. Molecular docking simulations predict strong interactions with G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. This computational synergy with wet-lab experimentation exemplifies the modern drug discovery pipeline, where AI-driven hypotheses accelerate lead optimization—a frequently searched term in biotech circles.
Another trending aspect is the compound's potential role in epigenetic modulation. The benzoxazepine scaffold is known to interact with histone deacetylases (HDACs), enzymes implicated in gene expression regulation. With the booming field of epigenetic therapeutics, this connection positions CAS No. 2097857-69-5 as a molecule worth monitoring in oncology and neurobiology research.
Environmental and green chemistry considerations are also pertinent. Synthetic routes for this compound are being evaluated for atom economy and solvent-free conditions, addressing the pharmaceutical industry's push toward sustainable manufacturing. Such topics dominate recent conferences and align with ESG (Environmental, Social, and Governance) metrics increasingly demanded by investors.
In conclusion, 4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine represents a multifaceted research subject bridging medicinal chemistry, computational biology, and sustainable science. Its CAS No. 2097857-69-5 will likely continue appearing in high-impact journals as investigations into its biological roles and synthetic refinements progress.
2097857-69-5 (4-(oxolane-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine) 関連製品
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)
- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)




